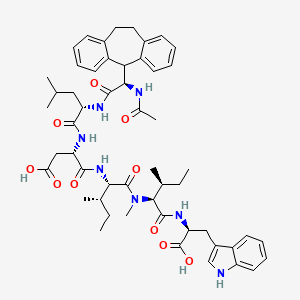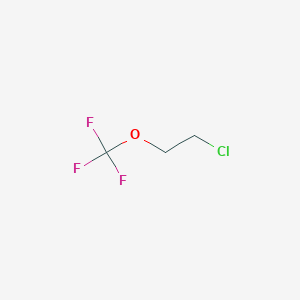
4,6-Difluoroisophthalonitrile
概要
説明
4,6-Difluoroisophthalonitrile is an organic compound with the molecular formula C8H2F2N2 It is characterized by the presence of two fluorine atoms and two nitrile groups attached to a benzene ring
科学的研究の応用
4,6-Difluoroisophthalonitrile has a wide range of applications in scientific research:
Polymer Science: It is used as a building block for the synthesis of high-performance polymers such as polyimides and polyquinoxalines, which are known for their thermal stability and mechanical strength.
Organic Electronics: Due to its electron-withdrawing properties, it is explored as a potential building block for organic semiconductors.
Pharmaceuticals: Some derivatives of this compound are investigated for their potential use in medicinal chemistry.
作用機序
4,6-Difluoroisophthalonitrile, also known as 1,3-Benzenedicarbonitrile, 4,6-difluoro- or 4,6-difluorobenzene-1,3-dicarbonitrile, is a compound with the molecular formula C8H2F2N2 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 4,6-Difluoroisophthalonitrile can be synthesized through several methods. One common method involves the nitration of 4,6-difluorophthalic acid, followed by the reduction of the nitro group to a nitrile group. Another method involves the reaction of 2,4-difluoro-5-iodobenzonitrile with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions: 4,6-Difluoroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing nitrile groups.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine can yield fluorinated amines.
Reduction Reactions: Reduction of nitrile groups yields corresponding amines.
類似化合物との比較
4,6-Dichloroisophthalonitrile: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Dibromoisophthalonitrile: Contains bromine atoms instead of fluorine.
Comparison: 4,6-Difluoroisophthalonitrile is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine or bromine. Fluorine’s high electronegativity and small size make this compound particularly useful in applications requiring strong electron-withdrawing effects and high thermal stability.
特性
IUPAC Name |
4,6-difluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXPKOAUDLYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)



